(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
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Description
(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is a useful research compound. Its molecular formula is C13H14FN3O and its molecular weight is 247.273. The purity is usually 95%.
BenchChem offers high-quality (4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Atom Economic and Stereoselective Synthesis
Spiro compounds, including those structurally related to "(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]," are pivotal in the atom economic and stereoselective synthesis of various bioactive molecules. For instance, the stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition has been explored for antimycobacterial activity against Mycobacterium tuberculosis, showcasing the potential of spiro compounds in medicinal chemistry (Kumar et al., 2008).
Material Science and Organic Electronics
In the realm of material science, spiro compounds have been utilized in the development of host materials for phosphorescent organic light-emitting diodes (OLEDs). The structural modifications in spirofluorene-based molecules significantly influence photophysical properties and electroluminescence performance, highlighting the importance of molecular design in electronic device efficiency (Liu et al., 2018).
Synthetic Chemistry and Molecular Structure
The synthesis and structural analysis of spiro compounds are critical for understanding their chemical reactivity and potential applications. Studies on spiro compounds like spirocyclopentadiene– and spiroindene–dichloroketen adducts have shed light on hydrolysis processes and the formation of complex molecular structures, offering insights into synthetic strategies and reaction mechanisms (Tsunetsugu et al., 1983).
Photophysical Studies and Organic Synthesis
Photophysical studies on spiro compounds, including those with fluorine substitutions, have provided valuable information on fluorescence quantum yields, decay times, and internal conversion processes. These studies are essential for designing molecules with desired photophysical properties for applications in sensors, imaging, and organic synthesis (Druzhinin et al., 2001).
Properties
IUPAC Name |
(4S)-4-azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRIGMNTCZMGQS-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.